N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
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Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin, it disrupts the normal formation and function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and triggers programmed cell death or apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers their self-destruction, thereby inhibiting the growth of cancer cells .
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to examine the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.40 g/mol
CAS Number: Not specified in available sources.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing benzo[d][1,3]dioxole and sulfonamide moieties. For instance, derivatives of benzenesulfonamide have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial folate synthesis.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. For example, a study demonstrated that benzo[d][1,3]dioxole derivatives could inhibit cell proliferation in human cancer cell lines through the modulation of cell cycle regulators . The specific pathways affected include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Neuroprotective Effects
The pyrrolidine ring in the compound suggests potential neuroprotective effects. Studies on related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in folate metabolism.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of benzenesulfonamide derivatives against E. coli and S. aureus. The results indicated that compounds with the benzo[d][1,3]dioxole scaffold exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL .
Compound | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |
---|---|---|
Compound A | 10 | 15 |
Compound B | 20 | 25 |
N-(target compound) | 12 | 18 |
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that the target compound could reduce cell viability by over 50% at a concentration of 25 μM after 48 hours of treatment .
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 45 |
50 | 20 |
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-8-13(10-19-26(22,23)15-4-2-1-3-5-15)11-20(18)14-6-7-16-17(9-14)25-12-24-16/h1-7,9,13,19H,8,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXJKZCRNUYFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.